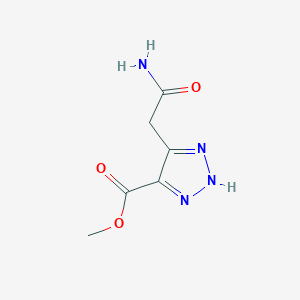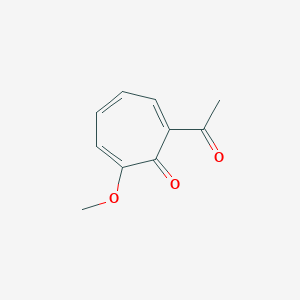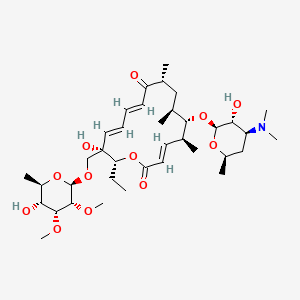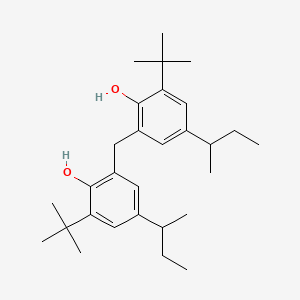![molecular formula C10H18ClNO3 B14465721 N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide CAS No. 69807-41-6](/img/structure/B14465721.png)
N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted dioxepane ring and an acetamide group, making it an interesting subject for research in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide typically involves the following steps:
Formation of the Dioxepane Ring: The dioxepane ring can be synthesized through a cyclization reaction involving appropriate diol and epoxide precursors under acidic or basic conditions.
Acetamide Formation: The final step involves the acylation of the dioxepane derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4), respectively.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., H2O2, potassium permanganate), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., NaBH4, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified oxidation states.
科学的研究の応用
N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Utilized in the synthesis of novel polymers and materials with unique mechanical and chemical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Employed in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group and acetamide moiety may facilitate binding to enzymes or receptors, leading to modulation of their activity. The compound’s effects can be attributed to its ability to interfere with biochemical pathways, such as signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
N-(6-Chlorobenzothiazol-2-yl)-2-substituted-acetamides: These compounds share structural similarities with N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide and exhibit comparable biological activities.
Benzothiazole Derivatives: Known for their diverse pharmacological properties, including anticonvulsant, anticancer, and antimicrobial activities.
Uniqueness
This compound stands out due to its unique dioxepane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
特性
CAS番号 |
69807-41-6 |
|---|---|
分子式 |
C10H18ClNO3 |
分子量 |
235.71 g/mol |
IUPAC名 |
N-(6-chloro-2-propan-2-yl-1,3-dioxepan-5-yl)acetamide |
InChI |
InChI=1S/C10H18ClNO3/c1-6(2)10-14-4-8(11)9(5-15-10)12-7(3)13/h6,8-10H,4-5H2,1-3H3,(H,12,13) |
InChIキー |
IZTDGMKBNXNKES-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1OCC(C(CO1)Cl)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)

![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)



![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)


![2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate](/img/structure/B14465701.png)
![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)

![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
